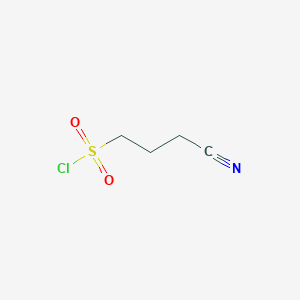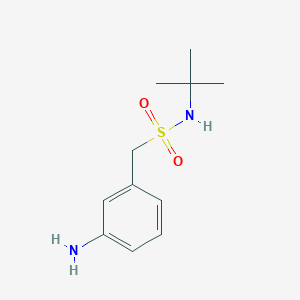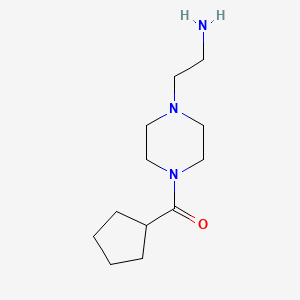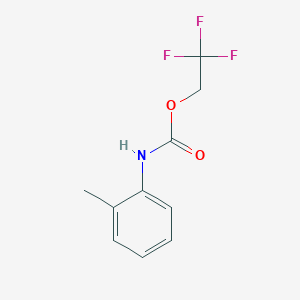
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-64-4 . It has a molecular weight of 233.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methylphenylcarbamate . The InChI code is 1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC)
A study by Krause (1979) detailed a high-performance liquid chromatographic technique for the determination of carbamate insecticides. This method, which involves post-column fluorometric labeling, is notable for its high resolution, sensitivity, and selectivity, allowing for the detection of carbamates at nanogram and sub-nanogram levels. Such an approach could potentially be adapted for analyzing compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, especially in environmental monitoring and pesticide residue analysis (R. T. Krause, 1979).
Fluorescent Materials and Sensors
Research into fluorescent materials for explosive detection highlighted the use of novel fluorescent polymers, demonstrating high sensitivity to compounds like TNT and DNT. Although not directly related to 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, the principles of fluorescence quenching and the strong electron donating abilities of such polymers could inform the design of sensors or materials for detecting or interacting with various carbamates or related chemicals (Heran Nie et al., 2011).
Synthesis and Material Applications
A method for synthesizing carbazoles through visible light photoredox catalysis was developed by Sungkyu Choi et al. (2015). This process involves the intramolecular C–H bond amination of N-substituted 2-amidobiaryls, a technique that could potentially be adapted for synthesizing or modifying compounds such as 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate for applications in organic electronics or pharmaceuticals (Sungkyu Choi et al., 2015).
Photoredox Systems for Catalytic Modification
A study by Koike and Akita (2016) discussed the development of photoredox systems for catalytic fluoromethylation, highlighting the versatility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. This research underscores the potential for using photoredox catalysis to modify or synthesize compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, thereby enhancing their reactivity or biological activity (T. Koike & M. Akita, 2016).
Carbamates in Drug Design
Ghosh and Brindisi (2015) highlighted the significant role of carbamate groups in medicinal chemistry, noting their use in drug design due to their specific interactions with biological targets. This perspective suggests that compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate could be explored for their potential applications in creating new therapeutic agents (Arun K. Ghosh & M. Brindisi, 2015).
Safety and Hazards
The safety data sheet (SDS) for 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is available from the supplier . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .
Mécanisme D'action
Target of Action
Carbamates, the class of compounds to which 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate belongs, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and in the nervous system of mammals .
Mode of Action
Carbamates typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses, leading to the death of insects that have ingested or come into contact with the carbamate .
Biochemical Pathways
The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, a neurotransmitter, leading to an excess of acetylcholine in the synapses .
Result of Action
The result of carbamate action is typically neurotoxicity, due to the excess of acetylcholine in the synapses. This can lead to a range of symptoms, from mild (e.g., salivation, sweating) to severe (e.g., seizures, respiratory failure) .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals. For example, many carbamates are less stable and degrade more quickly in alkaline conditions .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVUVABONEIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
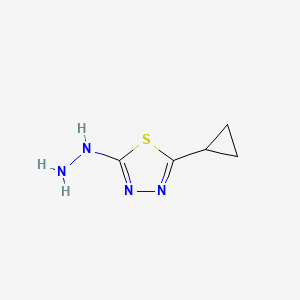
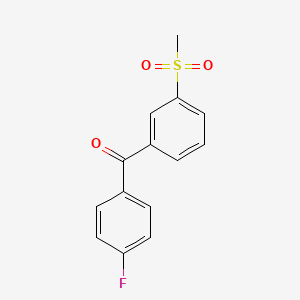
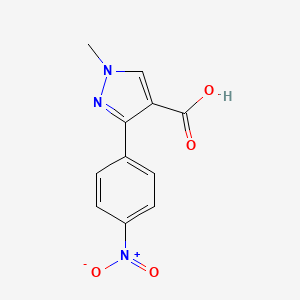
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
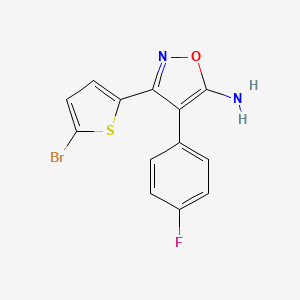
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
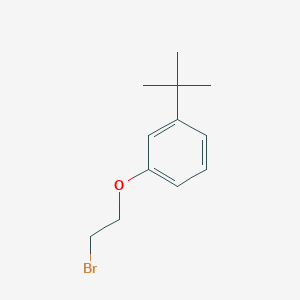
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
